Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate is a chemical compound notable for its applications in various fields, particularly in organic synthesis and material science. This compound is classified under the category of esters, specifically as an aromatic ester due to its structure containing aromatic rings and ester functional groups.
This compound can be sourced from various chemical databases, such as PubChem and the European Chemicals Agency, which provide detailed information about its properties and classifications. Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate is classified as an organic compound with the Chemical Abstracts Service Registry Number 55334-51-5. It is also associated with the broader category of methoxycarbonyl compounds and terephthalates, which are widely used in polymer chemistry.
The synthesis of methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate typically involves several key steps. One common method includes the esterification reaction between 4-(methoxycarbonyl)benzoic acid and methyl terephthalate. This process can be catalyzed by various acids or bases, depending on the desired reaction conditions.
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate has a complex molecular structure characterized by two aromatic rings connected by ester linkages. The molecular formula is .
This indicates the presence of methoxycarbonyl groups and terephthalate moieties within the molecule.
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate can participate in several chemical reactions, including hydrolysis, transesterification, and condensation reactions.
The mechanism of action for methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate primarily involves its reactivity due to the presence of ester functional groups.
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate has various scientific uses:
The esterification of terephthalic acid (TPA) with methanol to form methyl terephthalate derivatives proceeds via nucleophilic acyl substitution. This reaction is equilibrium-limited, driving the need for catalytic enhancement. Mono-methyl terephthalate (MMT; CAS 1679-64-7) emerges as a critical intermediate during stepwise esterification, where TPA first converts to MMT (C₉H₈O₄) before forming dimethyl terephthalate (DMT) [5] [10]. Kinetic studies reveal that the reaction follows second-order kinetics, with the monoester formation rate being temperature-dependent. Under optimized conditions (180–220°C, 10–20 bar pressure), acid catalysts like p-toluenesulfonic acid achieve ~85% MMT yield within 2 hours [5].
Functionalized alcohols, such as benzimidazole-containing alcohols, introduce steric and electronic challenges. Esterification with 4-(hydroxymethyl)benzoic acid derivatives requires tailored catalysts to suppress side reactions. Notably, gold-supported catalysts enable oxidative esterification of biomass-derived furanics with >90% selectivity, a strategy adaptable to functionalized terephthalates [8].
Table 1: Catalytic Performance in Terephthalate Esterification
Catalyst | Temperature (°C) | Pressure (bar) | MMT Yield (%) | Key Observation |
---|---|---|---|---|
H₂SO₄ | 180 | 15 | 78 | Rapid but corrosive |
p-TSA | 200 | 20 | 85 | High selectivity for monoester |
Au/TiO₂ | 160 | 5 (O₂) | 92* | Oxidative esterification, functionalized alcohols |
Heteropoly acids | 220 | 10 | 80 | Low byproduct formation |
Yield for furanoate esterification; analogous to terephthalate systems [8].
Lewis acid catalysts (e.g., Ti(IV) alkoxides, Pd(OAc)₂) significantly enhance esterification efficiency by polarizing carbonyl groups and facilitating methanol activation. Titanium tetrabutoxide reduces the energy barrier for monoester formation by 25–30 kJ/mol compared to uncatalyzed reactions, as confirmed by density functional theory (DFT) calculations [7] [8]. This polarization increases the carbonyl carbon’s electrophilicity, accelerating nucleophilic attack.
Palladium-based systems excel in oxidative esterification, where molecular oxygen serves as a terminal oxidant. For example, Pd(OAc)₂/sodium pivalate catalyzes coupling reactions under mild basic conditions (4.5 bar O₂, 120°C), achieving turnover frequencies (TOF) of 544 h⁻¹. This mechanism proceeds via bimetallic Pd complexes, with pivalate ions assisting in methanol deprotonation [8]. Kinetic studies show a first-order dependence on Pd concentration and half-order on O₂ pressure, indicating rate-determining oxygen activation.
Melt polymerization enables the synthesis of high-performance copolyesters incorporating methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate derivatives. This monomer reacts with diols (e.g., ethylene glycol) and comonomers like 5-amino-1,3-benzenedicarboxylic acid to introduce benzimidazole units. The process occurs in two stages:
Critical parameters include stoichiometric balance (diol/diacid = 1.05–1.2) and catalyst selection. Sb₂O₃ minimizes side reactions during benzimidazole comonomer integration, maintaining >95% ester linkage fidelity [6].
Solvent-free Diels-Alder cycloadditions offer a sustainable route to functionalized terephthalate precursors. Biomass-derived furans (e.g., 2-methylfuroate) react with acetylene derivatives at 120–150°C, forming bifuran intermediates that oxidatively aromatize to terephthalates. This method avoids toxic solvents and achieves atom economies >85% [5] [8].
Key advances include:
Shifting from petrochemical to biomass-derived feedstocks addresses resource depletion and greenhouse gas emissions in terephthalate production. Two pathways dominate:
Radiocarbon (¹⁴C) analysis confirms 100% biobased carbon in furan-derived terephthalates, while life-cycle assessments show 40–50% lower carbon footprints versus petroleum-based routes [2] [9]. However, scalability challenges persist, including catalyst cost (noble metals) and multi-step processing.
Table 2: Sustainability Metrics for Biobased vs. Petrochemical Terephthalate Production
Parameter | Petrochemical Route | Biomass Route | Improvement |
---|---|---|---|
GHG emissions (kg CO₂-eq/kg) | 3.8–4.2 | 1.9–2.3 | 45–50% reduction |
Energy consumption (MJ/kg) | 110–125 | 70–85 | 35–40% reduction |
Feedstock renewability | 0% | 100%* | Fully renewable |
Catalyst cost | Low | High (noble metals) | Need for alternatives |
Based on radiocarbon evidence [9].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6